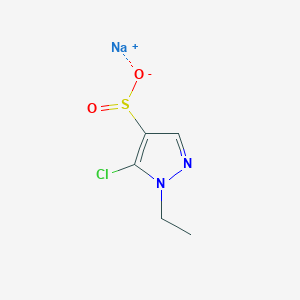

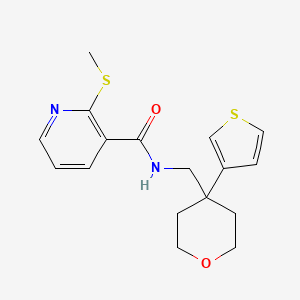

![molecular formula C21H22N4O2S B2849218 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-13-4](/img/structure/B2849218.png)

3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in cancer treatment. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones, which are known for their diverse biological activities.

Scientific Research Applications

Anticancer Activity

This compound has shown promise as an anticancer agent , particularly targeting the epidermal growth factor receptor (EGFR) . EGFR is implicated in various types of cancers, including breast, ovarian, head, neck, and colon cancers. The compound’s derivatives have been synthesized and tested for cytotoxicity against cancer cell lines like MCF-7 and A-549, showing potent anticancer activity.

Antitubercular Agents

Another significant application is as an antitubercular agent . Derivatives of this compound have been designed and screened against Mycobacteria, showing significant antimycobacterial activity against strains like Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. These findings suggest the potential for developing new treatments for tuberculosis.

Protein Kinase B (Akt) Inhibition

The compound’s derivatives have been explored as selective inhibitors of Protein Kinase B (Akt) , which is a key player in cell proliferation and survival. Abnormal Akt signaling is frequently observed in cancers, making it a target for antitumor agents. The derivatives have shown to modulate biomarkers of signaling through Akt and inhibit the growth of human tumor xenografts in mice.

Synthesis of Piperidine Derivatives

Piperidine derivatives play a significant role in the pharmaceutical industry, and this compound can serve as a precursor for the synthesis of various piperidine derivatives . These derivatives are present in more than twenty classes of pharmaceuticals and are essential for drug construction.

Enzyme Inhibition

The compound’s framework has been utilized to create enzyme inhibitors. For instance, derivatives have been synthesized to act as ATP-competitive inhibitors with selectivity for certain enzymes over others, which is crucial for targeted therapeutic applications .

Cyclization Reactions

In synthetic chemistry, the compound is used in cyclization reactions to form pyrido[2,3-d]pyrimidin-5-one derivatives . These reactions are important for creating complex molecular structures that can have various pharmacological applications.

properties

IUPAC Name |

3-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-2-28-18-8-4-3-6-16(18)20(26)24-12-9-15(10-13-24)25-14-23-19-17(21(25)27)7-5-11-22-19/h3-8,11,14-15H,2,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGMXSKSIWVSQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)prop-2-ynyl]acetamide](/img/structure/B2849142.png)

![2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol](/img/structure/B2849144.png)

![CC1(C)Occoc1CN=[N+]=[N-]](/img/structure/B2849145.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)

![N-(4-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)

![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)